molecular formula C17H16O3 B7842731 3-Formylphenyl 3-(4-methylphenyl)propanoate

3-Formylphenyl 3-(4-methylphenyl)propanoate

Cat. No.: B7842731
M. Wt: 268.31 g/mol
InChI Key: XHUXCEGJNSIEDN-UHFFFAOYSA-N
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Description

3-Formylphenyl 3-(4-methylphenyl)propanoate is an organic compound with the molecular formula C₁₅H₁₂O₃. It is a derivative of phenylpropanoic acid and is characterized by the presence of a formyl group (-CHO) attached to a phenyl ring and a methyl group on the para position of another phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylphenyl 3-(4-methylphenyl)propanoate typically involves the esterification of 3-formylphenylpropanoic acid with 4-methylbenzyl alcohol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved efficiency. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenyl 3-(4-methylphenyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to form the corresponding carboxylic acid.

  • Reduction: Reduction of the formyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the formyl group, with nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: 3-Formylphenyl 3-(4-methylphenyl)propanoic acid

  • Reduction: 3-Formylphenyl 3-(4-methylphenyl)propanol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Formylphenyl 3-(4-methylphenyl)propanoate has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of fragrances and flavoring agents due to its unique chemical structure.

Mechanism of Action

3-Formylphenyl 3-(4-methylphenyl)propanoate is similar to other phenylpropanoic acid derivatives, such as methyl 4-(3-formylphenyl)benzoate and 3-(4-isobutyl-2-methylphenyl)propanal. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • Methyl 4-(3-formylphenyl)benzoate

  • 3-(4-isobutyl-2-methylphenyl)propanal

  • 3-Formylphenylpropanoic acid

Properties

IUPAC Name

(3-formylphenyl) 3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-13-5-7-14(8-6-13)9-10-17(19)20-16-4-2-3-15(11-16)12-18/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUXCEGJNSIEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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